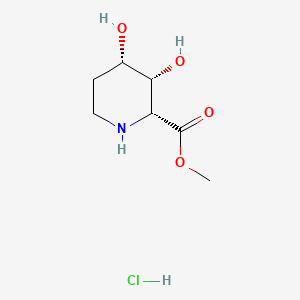
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Hydroxylation: The piperidine derivative undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.
Esterification: The hydroxylated piperidine is then esterified to form the carboxylate ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Continuous Flow Processing: Continuous flow reactors are employed for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various piperidine derivatives with different functional groups, such as ketones, aldehydes, and substituted piperidines.
Applications De Recherche Scientifique
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylate ester play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride can be compared with other similar compounds, such as:
Methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate: Lacks the hydrochloride salt form.
rac-methyl(2S,3S,4R)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride: Different stereochemistry.
Methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrobromide: Different halide salt.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its chemical properties and applications.
Propriétés
Formule moléculaire |
C7H14ClNO4 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5+,6-;/m0./s1 |
Clé InChI |
FEUAHKXIVVUJAE-YAFCINRGSA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@H]([C@H](CCN1)O)O.Cl |
SMILES canonique |
COC(=O)C1C(C(CCN1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)

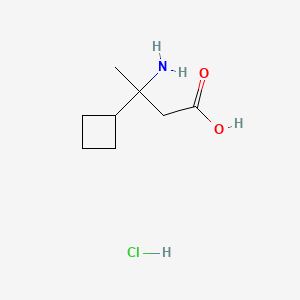
![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
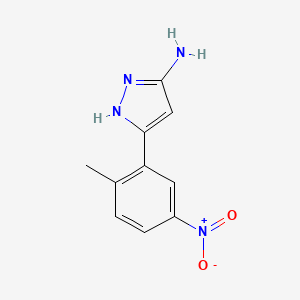
![12-Methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one](/img/structure/B13577415.png)

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)

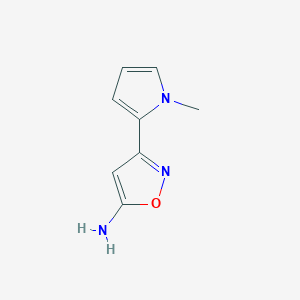

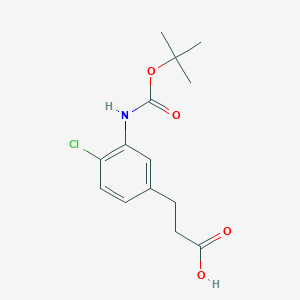

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
